1,3,4-Oxadiazole-2-sulfonamide
Description
Structure
3D Structure
Properties
CAS No. |
90774-48-4 |
|---|---|
Molecular Formula |
C2H3N3O3S |
Molecular Weight |
149.13 g/mol |
IUPAC Name |
1,3,4-oxadiazole-2-sulfonamide |
InChI |
InChI=1S/C2H3N3O3S/c3-9(6,7)2-5-4-1-8-2/h1H,(H2,3,6,7) |
InChI Key |
HNUANCKZAPZYAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN=C(O1)S(=O)(=O)N |
Origin of Product |
United States |
The Hybrid Scaffold: 1,3,4 Oxadiazole 2 Sulfonamide
Historical Context and Evolution of 1,3,4-Oxadiazole-2-sulfonamide Research
The development of compounds featuring the this compound scaffold is a logical progression stemming from the individual successes of its constituent parts. While the first sulfonamide antibiotic, Prontosil, was discovered in the 1930s, and the chemistry of 1,3,4-oxadiazoles has been known for decades, the deliberate hybridization of these two pharmacophores is a more recent endeavor. bohrium.comacs.org Early research into both 1,3,4-oxadiazoles and sulfonamides focused on their independent applications. As the principles of medicinal chemistry advanced, particularly the strategy of combining known pharmacophores to create hybrid molecules with potentially synergistic or novel activities, researchers began to explore the synthesis of 1,3,4-oxadiazole-sulfonamide derivatives. This approach aims to leverage the favorable biological and physicochemical properties of both the heterocyclic ring and the sulfonamide group within a single molecule.
Current Research Landscape and Future Directions for the Chemical Compound
The current research landscape for this compound is vibrant and expanding, with a focus on synthesizing novel derivatives and evaluating their therapeutic potential across various disease areas. Recent studies have highlighted the promise of this scaffold in developing new antibacterial, anticancer, and enzyme-inhibiting agents.
For instance, research has demonstrated that certain 1,3,4-oxadiazole-sulfonamide derivatives exhibit significant antibacterial activity. In one study, a series of these compounds showed excellent in vitro activity against Xanthomonas oryzae pv. oryzicola (Xoc) and Xanthomonas oryzae pv. oryzae (Xoo), with EC₅₀ values significantly better than control agents. sioc-journal.cn Another study identified derivatives with potent inhibitory action against bacterial strains like E. coli and P. aeruginosa, even disrupting biofilm formation. nih.gov
In the realm of oncology, derivatives of benzenesulfonamide (B165840) bearing a 1,3,4-oxadiazole (B1194373) moiety have been synthesized and evaluated for their anticancer activity. derpharmachemica.com Some of these compounds have shown potent activity against human cancer cell lines. derpharmachemica.com Furthermore, 1,3,4-oxadiazole-sulfonamide hybrids have been investigated as inhibitors of enzymes such as aldo-keto reductases (ALR1 and ALR2), which are implicated in diabetic complications. nih.govresearchgate.net
The future of this compound research appears promising. The versatility of the scaffold allows for extensive structural modifications, enabling the fine-tuning of pharmacological activity and selectivity. Future directions will likely involve:
Expansion of derivative libraries: Synthesizing a wider array of derivatives to explore a broader range of biological targets.
Mechanism of action studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects. acs.org
Computational and in silico studies: Utilizing molecular docking and pharmacokinetic predictions to guide the design of more potent and selective compounds. tandfonline.com
Exploration of new therapeutic areas: Investigating the potential of these compounds in treating other diseases, such as viral infections and neurodegenerative disorders. tandfonline.comnih.gov
The continued exploration of the this compound scaffold holds significant potential for the discovery of novel and effective therapeutic agents.
Interactive Data Tables of Research Findings
Table 1: Antibacterial Activity of 1,3,4-Oxadiazole-Sulfonamide Derivatives
| Compound/Study | Target Organism(s) | Key Finding(s) | Reference(s) |
| 1,3,4-Oxadiazolsulfone-Sulfonamide Hybrids | Xanthomonas oryzae pv. oryzicola (Xoc), Xanthomonas oryzae pv. oryzae (Xoo) | EC₅₀ values against Xoc were 1.3–22.5 µg/mL; EC₅₀ values against Xoo were 1.1–32.7 µg/mL. | sioc-journal.cn |
| Substituted 1,2,4-Oxadiazoles (OX7, OX11) | P. aeruginosa, E. coli, S. pneumoniae | MIC values of 15.75-31.25 μg/mL; Disrupted biofilm formation by 92–100%. | nih.gov |
| 1,3,4-Oxadiazole Sulfonamide Pyrazole (B372694) Derivatives | Xanthomonas oryzae pv oryzae | Compound A23 showed 100% inhibition at 100 mg/L, with an EC₅₀ of 5.0 mg/L. | acs.org |
Table 2: Enzyme Inhibition by 1,3,4-Oxadiazole-Sulfonamide Derivatives
| Compound/Study | Target Enzyme(s) | Key Finding(s) | Reference(s) |
| S-Alkylated-1,3,4-oxadiazole-sulphonamide hybrids | Aldo-keto reductase 1 (ALR1), Aldo-keto reductase 2 (ALR2) | Compound 30a selectively inhibited ALR1 (IC₅₀ = 4.77 µM); Compound 30c selectively inhibited ALR2 (IC₅₀ = 2.21 µM). | nih.gov |
| Benzenesulfonamide based 1,3,4-oxadiazole derivatives | Bovine Carbonic Anhydrase (BCA) | Compound 5o showed the best inhibition with an IC₅₀ value of 51.80 µM. | tandfonline.com |
Classical Synthetic Routes to the 1,3,4-Oxadiazole Ring System
The formation of the 1,3,4-oxadiazole ring is a cornerstone of synthesizing the target compounds. Several classical and modern methods are employed, each with its own set of advantages and applications.
Cyclization of N,N'-Diacylhydrazines
A prevalent and versatile method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles is the cyclization of N,N'-diacylhydrazines. biointerfaceresearch.com This approach involves the dehydration and subsequent ring closure of a diacylhydrazine intermediate. biointerfaceresearch.com The reaction is typically facilitated by a variety of dehydrating agents.
Commonly used dehydrating agents include:
Phosphorus oxychloride mdpi.comfarmaciajournal.comnih.gov
Thionyl chloride nih.gov
Phosphorus pentoxide nih.gov
Polyphosphoric acid biointerfaceresearch.comnih.gov
Acetic anhydride (B1165640) biointerfaceresearch.com
Sulfuric acid biointerfaceresearch.com
Triflic anhydride nih.gov
For instance, the synthesis of 2-(2-thienyl)-5-aryl-1,3,4-oxadiazoles has been achieved by treating N-(2-thenoyl)-N'-aroylhydrazine with phosphorus oxychloride. farmaciajournal.com Similarly, the reaction of hydrazides with β-benzoyl propionic acid in the presence of phosphorus oxychloride as a cyclodehydrating agent yields the corresponding 1,3,4-oxadiazole derivatives. nih.gov In some cases, organosilicon compounds like hexamethyldisilazane (B44280) (HMDS), trimethylchlorosilane, and dimethyldichlorosilane have been used for the cyclodehydration of N-acylhydrazides. biointerfaceresearch.com Palladium(0) has also been shown to catalyze the cyclization of N,N'-diacylhydrazines, although the water produced during the reaction can lead to hydrolysis of the product. The addition of benzoic anhydride can mitigate this side reaction and improve yields. tandfonline.com
The general mechanism involves the formation of a diacylhydrazine, which then undergoes intramolecular cyclization with the elimination of a water molecule to form the stable 1,3,4-oxadiazole ring.
Table 1: Dehydrating Agents for Cyclization of N,N'-Diacylhydrazines
| Dehydrating Agent | Reference |
| Phosphorus Oxychloride | mdpi.comfarmaciajournal.comnih.gov |
| Thionyl Chloride | nih.gov |
| Phosphorus Pentoxide | nih.gov |
| Polyphosphoric Acid | biointerfaceresearch.comnih.gov |
| Acetic Anhydride | biointerfaceresearch.com |
| Sulfuric Acid | biointerfaceresearch.com |
| Triflic Anhydride | nih.gov |
| Hexamethyldisilazane (HMDS) | biointerfaceresearch.com |
| Palladium(0) / Benzoic Anhydride | tandfonline.com |
Oxidative Cyclization of Hydrazide-Hydrazones
Another significant route to the 1,3,4-oxadiazole core is the oxidative cyclization of hydrazide-hydrazones, which are typically formed from the condensation of acid hydrazides with aldehydes. biointerfaceresearch.com This method utilizes an oxidizing agent to facilitate the ring closure. A variety of oxidizing agents have been successfully employed for this transformation.
Examples of oxidizing agents include:
2-Iodoxybenzoic acid (IBX) with tetraethylammonium (B1195904) bromide (TEAB) organic-chemistry.orgthieme-connect.com
Potassium permanganate (B83412) biointerfaceresearch.commdpi.com
Bromine in acetic acid biointerfaceresearch.comnih.gov
Lead(IV) oxide mdpi.com
Chloramine-T biointerfaceresearch.commdpi.com
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) mdpi.com
Hypervalent iodine reagents mdpi.com
Molecular iodine with potassium carbonate organic-chemistry.org
Cationic Fe(III)/TEMPO system with oxygen organic-chemistry.org
A notable example is the efficient, high-yielding, one-pot synthesis of α-keto-1,3,4-oxadiazoles through the 2-iodoxybenzoic acid/tetraethylammonium bromide mediated oxidative cyclization of hydrazide-hydrazones generated in situ from aryl glyoxals and hydrazides. organic-chemistry.orgthieme-connect.com This reaction proceeds under mild conditions and in short reaction times. thieme-connect.com Similarly, substituted hydrazones can be cyclized in the presence of bromine and sodium acetate (B1210297) in acetic acid to afford 1,3,4-oxadiazole derivatives. nih.gov
Table 2: Oxidizing Agents for Cyclization of Hydrazide-Hydrazones
| Oxidizing Agent | Substrate Type | Reference |
| 2-Iodoxybenzoic acid (IBX) / TEAB | Hydrazide-hydrazones from aryl glyoxals | organic-chemistry.orgthieme-connect.com |
| Potassium Permanganate | Hydrazide-hydrazones | biointerfaceresearch.commdpi.com |
| Bromine / Acetic Acid | Hydrazide-hydrazones | biointerfaceresearch.comnih.gov |
| Molecular Iodine / K2CO3 | Acylhydrazones | organic-chemistry.org |
| Cationic Fe(III) / TEMPO / O2 | Aroyl hydrazones | organic-chemistry.org |
Reactions Involving Acid Hydrazides with Carbon Disulfide
The reaction of acid hydrazides with carbon disulfide provides a reliable method for the synthesis of 1,3,4-oxadiazole-2-thiones. nih.govkaznu.kz This reaction is typically carried out in a basic medium, such as ethanolic potassium hydroxide (B78521). nih.govjocpr.com The resulting intermediate salt is then neutralized with an acid to yield the desired 1,3,4-oxadiazole derivative. nih.gov
For example, acid hydrazides derived from ibuprofen (B1674241) and 4-methylthiophenyl acetic acid have been cyclized with carbon disulfide in a basic medium to produce the corresponding 1,3,4-oxadiazol-2-thiones. nih.gov Similarly, a series of aromatic acid hydrazides were treated with carbon disulfide in ethanolic potassium hydroxide to synthesize various 1,3,4-oxadiazole derivatives. nih.gov The cyclization of hydrazides with carbon disulfide in the presence of a base like sodium hydroxide, followed by acidification, has been reported to give high yields of 1,3,4-oxadiazole derivatives. mdpi.com This method is also applicable to the synthesis of pyrazole-substituted 1,3,4-oxadiazoles. acs.org
Alternative Cyclization Strategies for 2,5-Disubstituted 1,3,4-Oxadiazoles
Beyond the classical methods, several alternative strategies have been developed for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. These methods often offer advantages in terms of efficiency, substrate scope, or reaction conditions.
One such strategy involves the direct annulation of hydrazides with methyl ketones, where the use of potassium carbonate as a base leads to an efficient C-C bond cleavage, followed by cyclization and deacylation. nih.gov Another approach is the visible-light-promoted cyclization of aldehydes with hypervalent iodine(III) reagents, which proceeds without a catalyst and provides access to a variety of 2,5-disubstituted 1,3,4-oxadiazoles in excellent yields. acs.orgnih.govnih.gov
Other notable alternative strategies include:
One-pot synthesis from acid hydrazides and orthoesters. mdpi.com
Iodine-promoted metal-free domino protocol for the one-pot synthesis via oxidative cleavage of C(sp²)–H or C(sp)–H bonds. organic-chemistry.org
Reaction of carboxylic acids with N-isocyaniminotriphenylphosphorane followed by copper-catalyzed coupling with aryl iodides. organic-chemistry.org
Strategies for the Introduction of the Sulfonamide Moiety
Once the 1,3,4-oxadiazole ring is formed, the next critical step is the introduction of the sulfonamide functional group.
Direct Sulfonamidation of Oxadiazole Precursors
The direct sulfonamidation of a pre-formed oxadiazole ring is a common and effective strategy. This typically involves the reaction of an oxadiazole derivative with a sulfonating agent. Chlorosulfonic acid is a frequently used reagent for this purpose. evitachem.comsemanticscholar.org The oxadiazole compound is treated with chlorosulfonic acid, often at low temperatures to prevent decomposition, to introduce the sulfonyl chloride group. evitachem.com This intermediate is then reacted with an appropriate amine to form the final sulfonamide.
For instance, 2-cyclohexyl-5-p-tolyl-1,3,4-oxadiazole can be reacted with chlorosulfonic acid at 0 °C, followed by refluxing, to yield the corresponding sulfonyl chloride. semanticscholar.org This intermediate can then be reacted with various amines to produce a series of sulfonamide derivatives. semanticscholar.org Another example involves the synthesis of new sulfonamide derivatives based on 1,3,4-oxadiazole where N-alkyl saccharin (B28170) derivatives are hydrolyzed to N-alkyl sulfamidobenzoic acids, which are then converted to esters, hydrazides, and finally cyclized to form 2-mercapto-1,3,4-oxadiazole derivatives. jocpr.com
More recent developments include iridium-catalyzed C-H sulfonamidation of 1,2,4-thiadiazoles with sulfonyl azides in water, which could potentially be adapted for oxadiazole systems. nih.govrsc.org Copper-catalyzed direct amidation of aromatic C-H bonds has also been explored as a route to arylamines, which could serve as precursors to sulfonamides. acs.org
Table 3: Reagents for Sulfonamide Introduction
| Reagent | Method | Reference |
| Chlorosulfonic Acid | Direct sulfonation of oxadiazole ring | evitachem.comsemanticscholar.org |
| Sulfonyl Azides | Iridium-catalyzed C-H sulfonamidation | nih.govrsc.org |
| N-Alkyl Saccharin Derivatives | Multi-step synthesis leading to sulfonamide | jocpr.com |
Coupling Reactions with Sulfonyl Chlorides
The synthesis of 1,3,4-oxadiazole-2-sulfonamides frequently employs the coupling of a pre-formed oxadiazole nucleus with various sulfonyl chlorides. This method is a cornerstone for creating a diverse library of sulfonamide derivatives.
A common strategy involves the reaction of 2-amino-5-substituted-1,3,4-oxadiazoles with different sulfonyl chlorides. For instance, a series of 1,3,4-oxadiazole derivatives bearing a sulfonamide linkage were synthesized by reacting 5-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-methyl-benzenesulfonyl chloride with various aryl and heteroaryl amines. ajol.info This reaction typically proceeds in the presence of a base, such as pyridine (B92270), at temperatures ranging from 0 to 25 °C. ekb.eg
Another approach involves the dehydration of N,N'-diacylhydrazines using phosphorus oxychloride, which not only forms the 1,3,4-oxadiazole ring but can also convert a sulfonamide group into a sulfonyl chloride. nih.gov The target sulfonamide is then regenerated by treating the sulfonyl chloride with aqueous ammonia (B1221849). nih.gov This method has been successfully used to synthesize potent monoamine oxidase B (MAO-B) inhibitors. nih.gov
The versatility of this coupling strategy is further demonstrated by the synthesis of 1,2,4-oxadiazole-sulfonamide conjugates, where a multistep synthetic approach culminates in the coupling of an oxadiazole intermediate with a suitable sulfonyl chloride. scilit.com The reaction conditions can be adapted to accommodate a wide range of substituents on both the oxadiazole ring and the sulfonyl chloride, allowing for extensive structure-activity relationship (SAR) studies. nih.gov
A one-pot, three-component coupling of an acylhydrazine, an isocyanate, and a sulfonyl chloride, promoted by a polymer-supported phosphazine base under microwave irradiation, offers a rapid route to 2-aminosulfonylated-1,3,4-oxadiazoles. durham.ac.uk This method highlights the efficiency of combining cyclization and sulfonylation in a single step.
| Reactants | Reagents/Conditions | Product | Reference |
| 5-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-methyl-benzenesulfonyl chloride, various amines | - | 1,3,4-oxadiazole sulfonamide derivatives | ajol.info |
| N,N'-diacylhydrazines with a sulfonamide group | 1. POCl3 2. Aqueous ammonia | 5-aryl-1,3,4-oxadiazol-2-ylbenzenesulfonamides | nih.gov |
| Acylhydrazine, isocyanate, sulfonyl chloride | Polymer-supported phosphazine base, microwave | 2-aminosulfonylated-1,3,4-oxadiazoles | durham.ac.uk |
| 2-amino-5-substituted-1,3,4-oxadiazoles, sulfonyl chlorides | Pyridine, 0-25 °C | 1,3,4-oxadiazole-2-sulfonamides | ekb.eg |
Multi-component Reactions Incorporating Sulfonamide Linkers
Multi-component reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity.
One notable example is a one-pot, three-component coupling reaction for the synthesis of 2-aminosulfonylated-1,3,4-oxadiazoles. durham.ac.uk This reaction brings together an acylhydrazine, an isocyanate, and a sulfonyl chloride, facilitated by a polymer-supported phosphazine base and microwave heating. durham.ac.uk This methodology streamlines the synthesis by combining the formation of the oxadiazole ring and the introduction of the sulfonamide moiety in a single, efficient step. durham.ac.uk
While direct MCRs for 1,3,4-oxadiazole-2-sulfonamides are still evolving, the principles of MCRs are being applied to create related heterocyclic structures. For instance, the Asinger multicomponent reaction is a versatile method for synthesizing 3-thiazolines, which are also of interest in medicinal chemistry. researchgate.net The development of novel MCRs that directly incorporate the 1,3,4-oxadiazole and sulfonamide functionalities remains an active area of research, with the potential to significantly simplify the synthesis of these valuable compounds.
Synthesis of Hybrid and Functionalized Derivatives
The synthesis of hybrid molecules that incorporate the 1,3,4-oxadiazole-sulfonamide scaffold with other heterocyclic rings is a prominent strategy in medicinal chemistry. This approach aims to create novel compounds with enhanced or synergistic biological activities.
Incorporation of Other Heterocyclic Rings (e.g., Pyrazole, Triazole, Thiazole)
The fusion of the 1,3,4-oxadiazole-sulfonamide core with other biologically active heterocycles like pyrazole, triazole, and thiazole (B1198619) has yielded compounds with a broad spectrum of pharmacological properties.
Pyrazole: A notable example involves the synthesis of 1,3,4-oxadiazole sulfonamide derivatives containing a pyrazole structure. acs.org These hybrid molecules have been designed using an active substructure splicing strategy, where the pyrazole ring serves as a central core. acs.org The synthetic route typically involves the preparation of a pyrazole intermediate, followed by the introduction of the 1,3,4-oxadiazole and sulfonamide moieties through a series of reactions, including esterification, hydrazination, cyclization, and nucleophilic substitution. acs.org
Triazole: The combination of 1,2,4-triazole (B32235) and 1,3,4-oxadiazole rings within a single molecule has been explored to develop new antimicrobial and antiparasitic agents. tandfonline.com The synthesis of these hybrid compounds often involves a multi-step process where the two heterocyclic rings are linked together, often with a sulfonamide group appended to the structure. nih.gov
Thiazole: Thiazole-substituted 1,3,4-oxadiazole derivatives have also been synthesized and evaluated for their antimicrobial activities. mdpi.com A common synthetic pathway starts with the reaction of a thioamide with ethyl 4-chloro-3-oxobutanoate to form a thiazole intermediate. mdpi.com This is followed by hydrazinolysis and cyclization to form the 1,3,4-oxadiazole ring, which is then further functionalized. mdpi.com The resulting thiazolyl-1,3,4-oxadiazole scaffold can be further modified, for example, by S-alkylation of a thiol group. mdpi.com
| Hybrid Structure | Synthetic Strategy | Reference |
| Pyrazole-1,3,4-oxadiazole-sulfonamide | Active substructure splicing, multi-step synthesis | acs.org |
| 1,2,4-Triazole-1,3,4-oxadiazole | Multi-step synthesis combining the two heterocycles | tandfonline.comnih.gov |
| Thiazole-1,3,4-oxadiazole | Multi-step synthesis starting from a thioamide | mdpi.com |
S-Alkylation and Other Post-Cyclization Derivatization Strategies
Post-cyclization derivatization strategies, particularly S-alkylation, are widely used to expand the chemical diversity of 1,3,4-oxadiazole-sulfonamide derivatives. These methods allow for the introduction of various functional groups onto a pre-formed heterocyclic core, enabling fine-tuning of the molecule's properties.
S-alkylation is a common modification for 1,3,4-oxadiazole-2-thiol (B52307) derivatives. The thiol group can be readily alkylated with a variety of alkyl or aryl halides in the presence of a base. mdpi.com This reaction has been used to synthesize a series of 2,5-disubstituted-1,3,4-oxadiazoles with potential anti-inflammatory and antioxidant activities. mdpi.com The starting 1,3,4-oxadiazole-2-thiol is typically prepared by reacting an acid hydrazide with carbon disulfide in an alkaline medium. mdpi.com
Other post-cyclization modifications include the introduction of different substituents at various positions of the oxadiazole ring. For instance, functionalization at the C5 position of the 1,3,4-oxadiazole ring can be achieved through selective zincation or magnesiation using TMP (2,2,6,6-tetramethylpiperidyl) bases, followed by trapping with various electrophiles. nih.gov This method provides access to a wide range of functionalized heterocycles under mild conditions. nih.gov
Furthermore, the amino group of 2-amino-1,3,4-oxadiazole derivatives can be modified. For example, new derivatives of 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine have been synthesized through various reactions, including cyclization and alkylation. ekb.eg
| Derivatization Strategy | Starting Material | Reagents/Conditions | Product | Reference |
| S-Alkylation | 1,3,4-Oxadiazole-2-thiol | Alkyl/aryl halides, base | S-alkylated 1,3,4-oxadiazoles | mdpi.com |
| C5-Functionalization | 1,3,4-Oxadiazole | TMP bases, electrophiles | C5-substituted 1,3,4-oxadiazoles | nih.gov |
| Amino group modification | 2-Amino-1,3,4-oxadiazole | Various reagents for cyclization/alkylation | N-substituted 1,3,4-oxadiazoles | ekb.eg |
Synthesis of Oxadiazole-Sulfonamide Conjugates
The synthesis of conjugates linking the 1,3,4-oxadiazole ring with a sulfonamide moiety is a key strategy for developing new therapeutic agents. These conjugates are designed to combine the favorable properties of both pharmacophores.
A common approach involves a multi-step synthesis that culminates in the coupling of a 1,3,4-oxadiazole intermediate with a sulfonyl chloride or a sulfonamide-containing fragment. For example, a series of 1,3,4-oxadiazole-sulfonamide hybrids were designed and synthesized through a facile method to explore their inhibitory activity against aldo-keto reductase family enzymes. tandfonline.com
In another example, the synthesis of 1,2,4-oxadiazole-sulfonamide conjugates was achieved through a multistep synthetic approach, and the resulting compounds were evaluated for their antimicrobial activity. researchgate.net The synthesis of these conjugates often involves the initial preparation of the oxadiazole ring, followed by the introduction of the sulfonamide group.
The linkage between the oxadiazole and sulfonamide moieties can be varied to optimize the compound's properties. For instance, the sulfonamide group can be attached to a phenyl ring which is itself connected to the 1,3,4-oxadiazole ring. ajol.info The synthesis of these types of conjugates has been reported to yield compounds with significant anti-inflammatory activity. ajol.info
Advancements in Green Chemistry Approaches for Oxadiazole-Sulfonamide Synthesis
In recent years, there has been a growing emphasis on the development of environmentally friendly synthetic methods for the preparation of 1,3,4-oxadiazole-sulfonamide derivatives. These "green chemistry" approaches aim to reduce the use of hazardous reagents and solvents, minimize waste, and improve energy efficiency.
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. wjarr.com This technique can significantly reduce reaction times, improve yields, and often allows for the use of less hazardous solvents. wjarr.com For example, the one-pot synthesis of 2-aminosulfonylated-1,3,4-oxadiazoles has been successfully achieved using microwave heating, providing a rapid and efficient route to these compounds. durham.ac.uk Microwave irradiation has also been employed in the synthesis of pyrazole and oxadiazole hybrids, offering higher yields and shorter reaction times compared to conventional heating methods. acs.org
The use of environmentally benign solvents, such as water or ethanol-water mixtures, is another key aspect of green chemistry. thieme-connect.com The synthesis of 1,3,4-oxadiazole derivatives has been reported in a mixture of ethanol (B145695) and water using sodium bisulfite as a catalyst. wjarr.comthieme-connect.com This approach avoids the use of volatile and toxic organic solvents.
Furthermore, the development of one-pot synthesis protocols contributes to the principles of green chemistry by reducing the number of purification steps and minimizing waste. acs.org A one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from carboxylic acids has been developed, streamlining the synthetic process. acs.org The continuous development of such green synthetic methodologies is crucial for the sustainable production of 1,3,4-oxadiazole-sulfonamide derivatives.
| Green Chemistry Approach | Key Features | Example Application | Reference |
| Microwave-assisted synthesis | Reduced reaction times, improved yields | Synthesis of 2-aminosulfonylated-1,3,4-oxadiazoles | durham.ac.ukwjarr.com |
| Use of benign solvents | Avoidance of toxic organic solvents | Synthesis in ethanol-water mixtures | thieme-connect.com |
| One-pot synthesis | Reduced purification steps, minimized waste | One-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles | acs.orgacs.org |
Structure Activity Relationship Sar Studies of 1,3,4 Oxadiazole 2 Sulfonamide Derivatives
Impact of Substituent Variation on Biological Potency
The biological activity of 1,3,4-oxadiazole-2-sulfonamide derivatives is profoundly influenced by the nature and position of substituents on the core structure. These modifications can alter the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn affect its interaction with biological targets.
Influence of Aromatic and Heteroaromatic Substituents
The introduction of aromatic and heteroaromatic moieties to the this compound scaffold has been a key strategy in the development of potent bioactive agents. The nature of these rings and their substitution patterns play a critical role in determining the biological activity.
For instance, in a series of 5-aryl-1,3,4-oxadiazol-2-ylbenzenesulfonamides investigated as monoamine oxidase B (MAO-B) inhibitors, the position of the sulfonamide group on the benzene (B151609) ring was found to be a significant determinant of potency. Derivatives with the sulfonamide group at the 4-position of the benzene ring were considerably more potent than their 3-position counterparts. This highlights the importance of the spatial arrangement of the sulfonamide group for optimal interaction with the enzyme's active site.
Furthermore, the type of heterocyclic ring can significantly impact activity. In studies on antifungal agents, derivatives incorporating a furan (B31954) or thiophene (B33073) ring demonstrated superior inhibitory effects against various plant pathogenic fungi. frontiersin.org This suggests that the electronic properties and hydrogen-bonding capacity of these five-membered heterocycles may be crucial for their antifungal action. The presence of an additional heterocyclic ring connected to the 1,3,4-oxadiazole (B1194373) core has been shown to enhance antimicrobial effects, with pyridine (B92270) rings often being a key element in antitubercular derivatives.
The substitution pattern on these aromatic and heteroaromatic rings also plays a vital role. For example, the presence of a chlorine atom on an attached benzene ring was found to be favorable for the antimicrobial activity of certain 1,3,4-oxadiazole sulfonamide derivatives. frontiersin.org
Effects of Aliphatic and Cyclic Substituents
While aromatic and heteroaromatic substituents have been extensively studied, the influence of aliphatic and cyclic groups on the biological potency of 1,3,4-oxadiazole-2-sulfonamides is also a significant area of investigation. These non-aromatic moieties can modulate the lipophilicity and conformational flexibility of the molecule, thereby affecting its pharmacokinetic and pharmacodynamic properties.
In one study, a series of 1,3,4-oxadiazole-containing sulfonamide derivatives were synthesized with a cyclohexyl group attached to the oxadiazole ring. semanticscholar.org Several of these compounds exhibited excellent anti-inflammatory activity, suggesting that the bulky and lipophilic nature of the cyclohexyl ring contributes favorably to this biological effect. semanticscholar.org
Conversely, in other studies focusing on antibacterial agents, the replacement of an aromatic ring with linear alkyl substituents often resulted in a loss of activity. For example, derivatives with methyl or tert-butyl groups showed poor antibacterial potency. This indicates that for certain biological targets, a rigid aromatic system may be preferred over flexible alkyl chains for optimal binding.
The following table summarizes the observed effects of representative aliphatic and cyclic substituents on the biological activity of this compound derivatives.
| Substituent | Biological Target/Activity | Observed Effect on Potency | Reference Compound(s) |
|---|---|---|---|
| Cyclohexyl | Anti-inflammatory | Increased | 5-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-methyl-benzenesulfonamide derivatives |
| Methyl | Antibacterial | Decreased | Alkyl substituted oxadiazole antibacterials |
| tert-Butyl | Antibacterial | Decreased | Alkyl substituted oxadiazole antibacterials |
Role of Electron-Donating and Electron-Withdrawing Groups
The electronic properties of substituents on the aromatic or heteroaromatic rings of this compound derivatives are critical determinants of their biological activity. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate the pKa of the sulfonamide group and influence non-covalent interactions with the target protein.
In general, the inhibitory potency of sulfonamide-based inhibitors is largely dependent on the electronic properties of the sulfonamide group. These properties can be affected by the electronic characteristics of the substituents present on the aromatic or heterocyclic nucleus of the molecule.
Studies have shown that the presence of electron-withdrawing groups, such as halogens, can be beneficial for activity. For example, the inclusion of halogen atoms on a phenoxy ring in a series of fatty acid amide hydrolase (FAAH) inhibitors was found to be favorable for potency. In the context of antimicrobial activity, the type and position of substituents on an aryl ring greatly influence the biological effect, with the para position often being preferred. For antitubercular activity, the potency often increases in the order of 4-Cl < 4-NO2 < 4-H < 4-Br < 4-I < 4-OH, demonstrating a complex interplay of electronic and steric effects.
Conversely, the presence of electron-donating groups can also enhance activity in certain contexts. For instance, in a series of antifungal agents, compounds with ortho- and para-hydroxyl groups (EDGs) on an aromatic ring were found to be more active than those with nitro and chloro groups (EWGs). mdpi.com
Positional Isomerism and Stereochemical Considerations in SAR
The spatial arrangement of atoms and functional groups within a molecule is a critical factor governing its interaction with a biological target. In the context of this compound derivatives, both positional isomerism and stereochemistry can have a profound impact on biological activity.
As previously mentioned, the position of the sulfonamide group on an attached benzenesulfonamide (B165840) ring significantly influences the potency of MAO-B inhibitors, with 4-substituted derivatives being more active than their 3-substituted counterparts. Similarly, for antibacterial activity against certain plant pathogens, substituents at the second position of a benzene ring conferred superior activity compared to other positions. frontiersin.org The para position on an aryl ring is often the preferred substitution site for antimicrobial activity. nih.gov
While the influence of stereochemistry on the biological activity of this compound derivatives is a less explored area, it is a crucial consideration for compounds possessing chiral centers. The three-dimensional arrangement of substituents can dictate the molecule's ability to fit into a specific binding pocket of a target protein. Enantiomers of a chiral drug can exhibit significantly different pharmacological activities and metabolic fates. Although specific studies focusing on the stereoselective synthesis and biological evaluation of chiral 1,3,4-oxadiazole-2-sulfonamides are limited in the current literature, this remains an important area for future investigation to develop more selective and potent therapeutic agents.
Pharmacophore Elucidation from SAR Data
Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. By analyzing the SAR data of a series of active compounds, a common pharmacophore hypothesis can be developed, which can then be used to design new molecules with improved potency and to virtually screen large compound libraries for potential hits.
For this compound derivatives, pharmacophore models have been developed for various biological targets. For instance, in the development of 1,3,4-oxadiazole derivatives as anticancer agents targeting thymidine (B127349) phosphorylase, a 3D-QSAR pharmacophore model was generated. This model identified hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), and a ring aromatic (RA) feature as key determinants of activity.
In another study on FAAH inhibitors containing a 1,3,4-oxadiazol-2-one moiety, a CoMSIA model highlighted the importance of electrostatic, steric, hydrogen bond donor, and hydrogen bond acceptor properties for inhibitory activity. nih.gov The analysis of the contour maps from this model revealed that electropositive substituents are not desired near the 1,3,4-oxadiazol-2-one ring, emphasizing the importance of this electronegative heterocycle. nih.gov Furthermore, the model suggested that adding a hydrogen-bond-donating moiety near the oxadiazole ring and a hydrogen-bond acceptor near the terminal phenoxy group would positively impact binding affinity. nih.gov
These examples demonstrate how SAR data can be translated into a 3D pharmacophore model that provides a rational basis for the design and optimization of new this compound derivatives with specific biological activities.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By using various molecular descriptors that quantify the physicochemical properties of the molecules, QSAR models can be developed to predict the activity of new, unsynthesized compounds, thereby guiding the drug discovery process.
Several QSAR studies have been conducted on 1,3,4-oxadiazole derivatives, including those with sulfonamide functionalities. These studies have employed various methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), to build predictive models.
For example, 3D-QSAR models were created for a series of sulfone derivatives containing a 1,3,4-oxadiazole moiety to understand their antibacterial activity. nih.gov These CoMFA and CoMSIA models successfully predicted the correlation between the inhibitory activity and the steric and electrostatic properties of the compounds. nih.gov
In another study focusing on 1,3,4-oxadiazol-2-one derivatives as FAAH inhibitors, robust CoMFA and CoMSIA models were developed. The CoMFA model indicated that both steric and electrostatic fields contribute significantly to the activity, while the CoMSIA model highlighted the importance of electrostatic, steric, hydrogen bond donor, and hydrogen bond acceptor properties. nih.gov These models were validated using various statistical methods and were able to predict the activity of a test set of compounds with high accuracy. nih.gov
Furthermore, QSAR models have been proposed for the antifungal activity of 2,5-disubstituted 1,3,4-oxadiazoles. ijrpc.com These models suggested the involvement of molar refractivity and dipole moment in the antifungal activity, with an increase in molar volume being responsible for enhanced activity. ijrpc.com
The following table presents a summary of key parameters from selected QSAR studies on 1,3,4-oxadiazole derivatives.
| QSAR Model | Biological Target/Activity | Key Statistical Parameters | Important Descriptors |
|---|---|---|---|
| CoMFA | Antibacterial (Ralstonia solanacearum) | - | Steric and Electrostatic fields |
| CoMSIA | Antibacterial (Ralstonia solanacearum) | - | Steric and Electrostatic properties |
| CoMFA | FAAH Inhibition | Q² = 0.61, R² = 0.98 | Steric (54.1%) and Electrostatic (45.9%) fields |
| CoMSIA | FAAH Inhibition | Q² = 0.64, R² = 0.93 | Electrostatic, Steric, H-bond donor, H-bond acceptor fields |
| Multiple Linear Regression | Antifungal | r = 0.91, q² = 0.70 | Molar refractivity, Dipole moment, Molar volume |
These QSAR studies provide valuable insights into the structural requirements for the biological activity of this compound derivatives and serve as a powerful tool for the design of new and more potent analogues.
Mechanistic Investigations of Biological Activities of 1,3,4 Oxadiazole 2 Sulfonamide Derivatives
Enzyme Inhibition Mechanisms
Derivatives of 1,3,4-oxadiazole (B1194373) bearing a benzenesulfonamide (B165840) moiety have been identified as potent inhibitors of human carbonic anhydrase (hCA) isoforms. The primary mechanism of inhibition involves the sulfonamide group (-SO₂NH₂) of the molecule. This group coordinates directly to the zinc ion (Zn²⁺) located in the catalytic active site of the enzyme. The sulfonamide nitrogen atom deprotonates and binds to the zinc ion as an anion (SO₂NH⁻), displacing the zinc-bound hydroxide (B78521) ion that is essential for the enzyme's catalytic activity—the hydration of carbon dioxide. This interaction is further stabilized by a network of hydrogen bonds between the oxygen atoms of the sulfonamide group and the side chain of the Thr199 residue within the active site.
Table 1: Inhibition of Carbonic Anhydrase (hCA) Isoforms by 1,3,4-Oxadiazole-Benzenesulfonamide Derivatives Data sourced from Sharma et al.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 |
| Compound 27 | 70.7 | 469.6 | 134.5 | 230.6 |
| Compound 28a | 73.2 | 98.4 | 45.2 | 345.2 |
| Compound 28b | 105.4 | 154.3 | 29.0 | 785.4 |
A series of 5-aryl-1,3,4-oxadiazol-2-ylbenzenesulfonamides has been documented as highly potent and specific inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders like Parkinson's disease. The mechanism for these non-covalent, reversible inhibitors involves their entry into the active site of the MAO-B enzyme. Molecular docking studies suggest that the inhibitor orients itself within the bipartite substrate cavity, with one part of the molecule occupying the entrance cavity and another part extending into the deeper active site.
Structure-activity relationship (SAR) analyses reveal that the positioning of the sulfonamide group on the benzene (B151609) ring is critical for potency. Derivatives with the sulfonamide at the para-position (4-benzenesulfonamides) are significantly more potent MAO-B inhibitors than those with the sulfonamide at the meta-position (3-benzenesulfonamides). The 1,3,4-oxadiazole ring and the attached aryl group play a crucial role in establishing favorable interactions with the hydrophobic residues of the enzyme's active site. The potency of these compounds reaches into the low nanomolar and even picomolar range, with one of the most active compounds exhibiting an IC₅₀ value of 0.0027 µM. This highlights the 1,3,4-oxadiazole-sulfonamide scaffold as a privileged structure for selective MAO-B inhibition.
Table 2: MAO-B Inhibition by 5-Aryl-1,3,4-oxadiazol-2-ylbenzenesulfonamide Derivatives Data sourced from Petzer et al. and Tok et al.
| Compound Class/Derivative | MAO-B Inhibition (IC₅₀, µM) | Selectivity |
| 5-Aryl-1,3,4-oxadiazol-2-yl-(4-benzenesulfonamides) | 0.0027 - 0.012 | Specific for MAO-B |
| 5-Aryl-1,3,4-oxadiazol-2-yl-(3-benzenesulfonamides) | 0.111 - 0.402 | Specific for MAO-B |
| 2,5-disubstituted-1,3,4-oxadiazoles (H8, H9, H12) | 0.039 - 0.066 | Specific for MAO-B |
The aldo-keto reductase (AKR) superfamily includes aldehyde reductase (ALR1) and aldose reductase (ALR2), with ALR2 being a key enzyme in the polyol pathway implicated in diabetic complications. A series of S-alkylated-1,3,4-oxadiazole-sulfonamide hybrids has been synthesized and evaluated for inhibitory activity against these two enzymes. The mechanism of inhibition involves the binding of the derivative to the enzyme's active site, thereby preventing the reduction of aldehydes.
These studies found that the synthesized compounds displayed a significant pattern of inhibition towards ALR2, with several derivatives showing high selectivity over ALR1. The selectivity is crucial, as non-selective inhibition of ALR1 can lead to undesirable side effects. The binding interactions of the most potent inhibitors have been explored through molecular docking, which helps to rationalize the observed activity and selectivity. The presence of electron-donating groups on the molecule was observed to enhance the inhibitory activity. For example, one compound was identified as a selective inhibitor of ALR1 with an IC₅₀ of 4.77 µM, while another selectively inhibited ALR2 with an IC₅₀ of 2.21 µM.
Table 3: Inhibition of Aldo-Keto Reductases by 1,3,4-Oxadiazole-Sulfonamide Derivatives Data sourced from Khan et al.
| Compound Derivative | Target Enzyme | Inhibition (IC₅₀, µM) |
| Compound 85b | ALR1 | 4.77 ± 0.47 |
| Compound 85f | ALR2 | 2.21 ± 0.73 |
Cyclooxygenase (COX) enzymes are central to the inflammatory pathway, and selective inhibition of the COX-2 isoform is a key strategy for developing anti-inflammatory agents with reduced gastrointestinal side effects. Several series of 1,3,4-oxadiazole derivatives have demonstrated potent and selective COX-2 inhibitory activity. The established mechanism for COX inhibitors involves blocking the hydrophobic channel of the enzyme, preventing the entry of the substrate, arachidonic acid, into the active site.
For many selective COX-2 inhibitors, a key structural feature is the presence of a sulfonamide or methylsulfonyl moiety on a phenyl ring. This group can insert into a secondary, hydrophilic side pocket present in the COX-2 active site but absent in COX-1, thereby conferring selectivity. Studies on 2,5-diaryl-1,3,4-oxadiazoles have shown that derivatives containing a methylsulfonyl moiety lead to more selective and potent inhibition of COX-2. Molecular docking studies support this, showing that the methylsulfonyl group occupies this selective side pocket. Some of these 1,3,4-oxadiazole derivatives have exhibited COX-2 inhibitory potencies (IC₅₀) in the range of 0.04 to 0.08 µM, with selectivity indices significantly higher than the reference drug celecoxib.
Table 4: Selective COX-2 Inhibition by 1,3,4-Oxadiazole Derivatives Data sourced from Ghanim et al. and Alam et al.
| Compound Series | COX-2 Inhibition (IC₅₀, µM) | Selectivity Index (SI = COX-1 IC₅₀ / COX-2 IC₅₀) |
| Derivatives 8a-g | 0.04 - 0.14 | 60.71 - 337.5 |
| Derivatives 46a-e | 0.04 - 0.081 | 139.74 - 321.95 |
| Celecoxib (Reference) | 0.045 | 326.67 |
Cathepsin K (Cat K) is a cysteine protease highly expressed in osteoclasts and is a primary target for the treatment of osteoporosis due to its role in bone resorption. Derivatives based on the 1,3,4-oxadiazole scaffold have been developed as Cat K inhibitors. One mechanistic approach involves keto-1,3,4-oxadiazole derivatives that act as a "warhead." These compounds form a reversible hemithioketal complex with the catalytic cysteine residue (Cys25) in the active site of Cat K, effectively blocking its proteolytic activity.
Another class of inhibitors is based on dipeptides containing a non-electrophilic 2-amino-1,3,4-oxadiazole moiety. These compounds act as competitive inhibitors, binding to the active site and preventing substrate access. Molecular docking calculations have shown that these inhibitors form crucial hydrogen bonds with active site residues, such as Asn18 and the key catalytic Cys25. The 1,3,4-oxadiazole core in these derivatives serves as a promising building block for designing new Cat K inhibitors, with some compounds showing inhibitory constants (Ki) in the low micromolar range.
Table 5: Inhibition of Cathepsin K by 2-Amino-1,3,4-Oxadiazole Derivatives Data sourced from de Oliveira et al.
| Compound | Inhibition Type | Inhibition Constant (Ki, µM) |
| 10a | Competitive | 2.13 |
| 10b | Competitive | 2.37 |
| 10e | Competitive | 7.33 |
| 10g | Competitive | 3.65 |
Inhibition of α-amylase and α-glucosidase, key enzymes in carbohydrate digestion, is an established strategy for managing postprandial hyperglycemia in type II diabetes. The mechanism of these inhibitors is to prevent or slow down the breakdown of dietary starches and other carbohydrates into absorbable monosaccharides like glucose. They achieve this by binding to the active sites of the enzymes, hindering the hydrolysis of 1,4-glycosidic linkages.
Several studies have reported on 1,3,4-oxadiazole derivatives as effective inhibitors of both α-amylase and α-glucosidase. While many of these are 2-thione-1,3,4-oxadiazoles, research has also been conducted on sulphonamide hybrids of 1,3,4-oxadiazole for their anti-hyperglycemic activity. The inhibitory potential of these compounds varies based on the functional groups attached to the oxadiazole ring. For instance, certain derivatives have demonstrated outstanding inhibitory potential against α-amylase and α-glucosidase, with IC₅₀ values comparable to standard drugs like acarbose (B1664774) and miglitol.
Table 6: Inhibition of α-Amylase and α-Glycosidase by 1,3,4-Oxadiazole Derivatives Data sourced from Bukhari et al.
| Enzyme | Compound Derivative | Inhibition (IC₅₀, µg/mL) | Standard Drug | Standard Drug (IC₅₀, µg/mL) |
| α-Amylase | 5g | 13.09 ± 0.06 | Acarbose | 12.20 ± 0.78 |
| α-Glycosidase | 5a | 12.27 ± 0.41 | Miglitol | 11.47 ± 0.02 |
| α-Glycosidase | 4a(a) | 15.45 ± 0.20 | Miglitol | 11.47 ± 0.02 |
Thymidylate Synthase Inhibition
Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication and repair. nih.gov The inhibition of TS leads to a depletion of dTMP, which in turn disrupts DNA synthesis and results in cell death, making it a key target for anticancer therapies. nih.gov Several studies have explored the potential of 1,3,4-oxadiazole derivatives as inhibitors of this enzyme.
One area of research has focused on hybrid molecules that combine the 1,3,4-oxadiazole core with other pharmacologically active moieties. For instance, a series of thiazolidinedione-1,3,4-oxadiazole hybrids have been synthesized and evaluated for their TS inhibitory activity. nih.gov Among these, compounds 9 and 10 demonstrated significant cytotoxicity against MCF-7 and HCT-116 cancer cell lines. nih.gov Further investigation revealed that these compounds also directly inhibit the TS enzyme with IC50 values of 1.67 µM and 2.21 µM, respectively. biointerfaceresearch.com
Similarly, hybrids incorporating 1,2,3-triazole and 1,3,4-oxadiazole have been developed as potential TS inhibitors. nih.gov In one study, compounds 12 and 13 from this series showed potent inhibition of the thymidylate synthase enzyme, with IC50 values of 2.52 µM and 4.38 µM, respectively, which were more potent than the standard drug pemetrexed (B1662193) (IC50 = 6.75 µM). nih.gov
| Compound | Derivative Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 9 | Thiazolidinedione-1,3,4-oxadiazole hybrid | 1.67 | biointerfaceresearch.com |
| Compound 10 | Thiazolidinedione-1,3,4-oxadiazole hybrid | 2.21 | biointerfaceresearch.com |
| Compound 12 | 1,3,4-Oxadiazole-1,2,3-triazole hybrid | 2.52 | nih.gov |
| Compound 13 | 1,3,4-Oxadiazole-1,2,3-triazole hybrid | 4.38 | nih.gov |
| Pemetrexed (Standard) | - | 6.75 | nih.gov |
Histone Deacetylase (HDAC) Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine (B10760008) residues of histones and other non-histone proteins. nih.gov The aberrant activity of HDACs is associated with the development of various cancers, making them an attractive target for therapeutic intervention. mdpi.com
Research has led to the development of 1,3,4-oxadiazole-containing hydroxamates and 2-aminoanilides as HDAC inhibitors. researchgate.net Within these series, compounds 2t , 2x , and 3i were identified as potent and selective inhibitors of HDAC1. researchgate.net Specifically, in U937 leukemia cells, compound 2t was found to be more potent than the established HDAC inhibitor SAHA in inducing apoptosis. researchgate.net Compound 3i demonstrated cell differentiation activity comparable to another known inhibitor, MS-275, and exhibited higher antiproliferative effects than SAHA in several acute myeloid leukemia (AML) cell lines. researchgate.net
A particularly interesting development is the discovery of difluoromethyl-1,3,4-oxadiazoles (DFMOs) as highly selective and potent inhibitors of HDAC6. nih.govmdpi.com These compounds act as mechanism-based, slow-binding substrate analogs that undergo an enzyme-catalyzed ring-opening reaction within the active site of HDAC6. nih.govnih.gov This leads to the formation of a tight and long-lived enzyme-inhibitor complex, resulting in essentially irreversible inhibition. nih.govmdpi.com This unique mechanism of action contributes to their unprecedented selectivity for HDAC6 over all other HDAC subtypes. nih.gov
| Compound | Derivative Type | Target | Activity | Reference |
|---|---|---|---|---|
| 2t | 1,3,4-Oxadiazole-hydroxamate | HDAC1 | Potent and selective inhibitor; more potent than SAHA in inducing apoptosis in U937 cells. | researchgate.net |
| 2x | 1,3,4-Oxadiazole-hydroxamate | HDAC1 | Potent and selective inhibitor. | researchgate.net |
| 3i | 1,3,4-Oxadiazole-2-aminoanilide | HDAC1 | Potent and selective inhibitor; similar potency to MS-275 in cell differentiation. | researchgate.net |
| DFMO derivatives | Difluoromethyl-1,3,4-oxadiazole | HDAC6 | Potent, highly selective, mechanism-based irreversible inhibitors. | nih.govmdpi.com |
Topoisomerase II and Telomerase Inhibition
Topoisomerase II is an essential enzyme that modulates the topological state of DNA during replication, transcription, and chromosome segregation. nih.gov Its inhibition can lead to DNA damage and apoptosis in cancer cells. Telomerase is a ribonucleoprotein that adds telomeric repeats to the ends of chromosomes, and its activation in the majority of cancer cells allows them to overcome replicative senescence and achieve immortality. nih.gov Therefore, both enzymes are considered important targets for anticancer drug development.
Several derivatives of 1,3,4-oxadiazole have been investigated for their ability to inhibit telomerase. For example, a series of 2-aminomethyl-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione derivatives were synthesized, with compounds 67 and 68 showing significant telomerase inhibition with IC50 values of 0.8 ± 0.1 µM and 0.9 ± 0.0 µM, respectively. globalresearchonline.net Another study on 1,4-benzodioxan containing 1,3,4-oxadiazole derivatives identified compound 65 as a potent telomerase inhibitor with an IC50 of 1.27 ± 0.05 µM. globalresearchonline.net Furthermore, 2-chloropyridine (B119429) derivatives incorporating a 1,3,4-oxadiazole moiety also demonstrated significant telomerase inhibitory activity, with compounds 70 and 71 having IC50 values of 2.3 ± 0.07 µM and 2.56 ± 0.11 µM, respectively. globalresearchonline.net The mechanism of action for some of these compounds has been linked to the reduction of dyskerin expression, a key component of the telomerase complex. nih.gov
With regard to Topoisomerase II, research has indicated that the 1,3,4-oxadiazole scaffold can be a component of inhibitors targeting this enzyme. For instance, imidazopyridinyl-1,3,4-oxadiazole conjugates have been developed that affect the catalytic activity of Topoisomerase II. nih.gov
| Compound | Derivative Type | IC50 (µM) | Reference |
|---|---|---|---|
| 67 | 3-(((2-Fluorophenyl) amino) methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione | 0.8 ± 0.1 | globalresearchonline.net |
| 68 | 3-(((4-Chlorophenyl) amino) methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione | 0.9 ± 0.0 | globalresearchonline.net |
| 65 | 2-(2,3-Dihydrobenzo[b] nih.govdioxin-6-yl)-5-(2-methylbenzylthio)-1,3,4-oxadiazole | 1.27 ± 0.05 | globalresearchonline.net |
| 70 | 2-(((6-chloropyridin-3-yl)methyl)thio)-5-(naphthalen-1-yl)-1,3,4-oxadiazole | 2.3 ± 0.07 | globalresearchonline.net |
| 71 | 2-(5-(((6-chloropyridin-3-yl)methyl)thio)-1,3,4-oxadiazol-2-yl)-5-methoxyphenol | 2.56 ± 0.11 | globalresearchonline.net |
Thymidine (B127349) Phosphorylase Inhibition
Thymidine phosphorylase (TP) is an enzyme involved in the pyrimidine (B1678525) salvage pathway and is also known as platelet-derived endothelial cell growth factor (PD-ECGF). It plays a role in angiogenesis and is overexpressed in many solid tumors, making it a target for anticancer drug design. The 1,3,4-oxadiazole scaffold has been identified as a promising framework for the development of TP inhibitors.
A series of 1,3,4-oxadiazole-2-thione derivatives were synthesized and evaluated for their TP inhibitory potential. The majority of these compounds exhibited moderate inhibitory activity, with IC50 values ranging from 38.24 ± 1.28 µM to 258.43 ± 0.43 µM. The most active compound in this series, bearing a 4-hydroxyphenyl group at the C-5 position, had an IC50 value of 38.24 ± 1.28 µM, which was comparable to the reference compound 7-deazaxanthine (IC50 = 38.68 ± 4.42 µM). Other research has also highlighted 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione derivatives as potent inhibitors of the thymidine phosphorylase enzyme.
| Compound Series | Most Active Compound Substituent | IC50 Range (µM) | IC50 of Most Active (µM) | Reference |
|---|---|---|---|---|
| 1,3,4-Oxadiazole-2-thiones | 4-hydroxyphenyl | 38.24 - 258.43 | 38.24 ± 1.28 | |
| 7-deazaxanthine (Reference) | - | - | 38.68 ± 4.42 |
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a well-established strategy in cancer therapy. The 1,3,4-oxadiazole nucleus has been incorporated into novel compounds designed to target this receptor.
One such approach involves the synthesis of 1,3,4-oxadiazole-naphthalene hybrids. In a study of these hybrids, several compounds exhibited promising cytotoxicity against HepG-2 and MCF-7 cancer cell lines and were further evaluated for their VEGFR-2 inhibitory activity. Compound 5 from this series showed good antiproliferative activity and a notable inhibitory effect on VEGFR-2. Computational studies, including molecular docking, have also been employed to investigate the binding of 1,3,4-oxadiazole derivatives to the VEGFR-2 active site, suggesting that these compounds can act as potent and selective inhibitors. These studies help in understanding the structure-activity relationships and in the rational design of more effective VEGFR-2 inhibitors based on the 1,3,4-oxadiazole scaffold.
| Compound | Derivative Type | Activity | Reference |
|---|---|---|---|
| Compound 5 | 1,3,4-Oxadiazole-naphthalene hybrid | Good antiproliferative activity and inhibitory effect on VEGFR-2. | |
| Various derivatives | Substituted 1,3,4-oxadiazoles | Identified as potent and selective inhibitors through computational studies. |
Methionine Aminopeptidase (B13392206) 2 (MetAP2) Inhibition
Methionine aminopeptidase 2 (MetAP2) is an enzyme that removes the N-terminal methionine from newly synthesized proteins. Its inhibition has been shown to have anti-angiogenic and anti-proliferative effects, making it a target for cancer therapy. The 1,3,4-oxadiazole scaffold has been utilized as a core structure in the design of MetAP2 inhibitors. While specific sulfonamide derivatives are not detailed in the provided context, the general applicability of the 1,3,4-oxadiazole ring to MetAP2 inhibition is noted. nih.gov
Focal Adhesion Kinase (FAK) Inhibition
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival. Overexpression and activation of FAK are common in many types of cancer, correlating with poor prognosis and metastasis. Consequently, FAK is a significant target for anticancer drug discovery.
Several series of 1,3,4-oxadiazole derivatives have been developed and shown to possess FAK inhibitory activity. For example, a class of 1,3,4-oxadiazole-2(3H)-thione derivatives containing a piperazine (B1678402) skeleton was discovered to have improved potency toward FAK. Notably, compound 5m from this series exhibited the most potent anti-FAK activity with an IC50 of 0.78 µM.
Another study reported on dual-acting Akt and FAK inhibitors bearing a 1,3,4-oxadiazole moiety. Compound 30 from this series showed potent FAK inhibitory activity with an IC50 value of 19.50 µM. Further research on other 1,3,4-oxadiazole derivatives has also identified compounds with promising FAK inhibitory activity in the low micromolar range.
| Compound | Derivative Type | IC50 (µM) | Reference |
|---|---|---|---|
| 5m | 1,3,4-Oxadiazole-2(3H)-thione with piperazine | 0.78 | |
| 26 | 1,3,4-Oxadiazole derivative | 0.78 | |
| 30 | Dual Akt/FAK inhibitor with 1,3,4-oxadiazole | 19.50 |
Pteridine Reductase (PTR1) Inhibition
Pteridine reductase-1 (PTR1) is recognized as a crucial enzyme for the survival of trypanosomatid parasites. It provides a metabolic bypass for drugs that target dihydrofolate reductase (DHFR), thereby contributing to treatment failure. nih.gov PTR1 is involved in the salvage of pterins and is essential for the production of tetrahydrofolate, which is vital for parasite survival. nih.gov Consequently, the inhibition of PTR1 is a promising strategy for the development of new treatments for diseases like trypanosomiasis. nih.gov
While direct studies on 1,3,4-oxadiazole-2-sulfonamide derivatives as PTR1 inhibitors are not extensively detailed in the reviewed literature, research into structurally related heterocyclic compounds provides valuable insights. For instance, a class of 2-amino-1,3,4-thiadiazole (B1665364) inhibitors has been investigated for its activity against Trypanosoma brucei (Tb) PTR1. nih.govnih.gov In that series, the most active compounds belonged to the 2,5-diamino-1,3,4-thiadiazole (B1295027) class, with the most effective derivative showing a half-maximal inhibitory concentration (IC₅₀) of 16 μM against TbPTR1. nih.gov This line of research into the bioisosteric 1,3,4-thiadiazole (B1197879) scaffold highlights the potential of related five-membered heterocyclic rings to serve as core structures for the design of effective PTR1 inhibitors. nih.govresearchgate.net
Sterol 4α-demethylase (CYP51) Inhibition
Sterol 14α-demethylase (CYP51) is a critical enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane that governs its permeability and fluidity. nih.gov This enzyme is a well-established target for azole-based antifungal drugs. nih.gov The inhibition of CYP51 disrupts the production of ergosterol, leading to the accumulation of toxic sterol precursors and ultimately compromising the integrity of the fungal cell membrane. researchgate.net
Derivatives of 1,3,4-oxadiazole have been identified as potential inhibitors of CYP51. Molecular docking studies on certain pyridin-4-yl-1,3,4-oxadiazol-2-yl-thio-ethylidene-hydrazinecarbothioamide derivatives suggest their mechanism of action may be linked to the inhibition of the CYP51 enzyme. mdpi.com Further research into novel small-molecule inhibitors targeting CYP51 in Candida albicans has explored compounds that incorporate both a triazole and a sulfonamide moiety. One such extended derivative, N-(4-((4-chlorophenyl)sulfonamido)benzyl)-2-phenyl-3-(1H-1,2,4-triazol-1-yl)propanamide, was synthesized and evaluated for its inhibitory activity. cardiff.ac.uk This compound demonstrated significant binding and inhibition of the target enzyme, as detailed in the table below. cardiff.ac.uk
| Compound | Binding Affinity (Kd) vs. CaCYP51 (nM) | Enzyme Inhibition (IC₅₀) vs. CaCYP51 (μM) | Reference Compound | Reference Kd (nM) | Reference IC₅₀ (μM) |
|---|---|---|---|---|---|
| N-(4-((4-chlorophenyl)sulfonamido)benzyl)-2-phenyl-3-(1H-1,2,4-triazol-1-yl)propanamide | 43 ± 18 | 0.33 | Fluconazole | 41 ± 13 | 0.31 |
This interactive table summarizes the inhibitory activity of a sulfonamide-containing azole derivative against Candida albicans (Ca) CYP51, with Fluconazole as a reference. Data sourced from Binjubair et al., 2016. cardiff.ac.uk
Urease Inhibition
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. nih.gov It is a significant virulence factor for several pathogenic bacteria. The ammonia produced raises the local pH, which helps pathogens survive in acidic environments, such as the stomach in the case of Helicobacter pylori. Therefore, inhibiting urease is a key therapeutic strategy.
A series of 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their in-vitro urease inhibitory activities against Jack bean urease, showing potent inhibition. nih.gov Many of the tested compounds exhibited greater potency than the standard inhibitor, thiourea (B124793). nih.gov Notably, compound 4j , a 5-(4-chlorobenzyl)-1,3,4-oxadiazole-2(3H)-thione, was found to be the most active inhibitor, with an IC₅₀ value of 1.15 ± 0.2 μM, making it approximately 20 times more active than thiourea (IC₅₀ = 22.3 ± 0.031 μM). nih.govacs.org The structure-activity relationship suggests that substitutions on the terminal benzene ring influence the inhibitory activity. nih.gov
| Compound ID | Substitution Pattern | IC₅₀ (μM) |
|---|---|---|
| 4j | 4-Chlorobenzyl | 1.15 ± 0.2 |
| 4a | 2,3,4-Trimethoxybenzyl | 5.6 ± 0.11 |
| 4g | 2-Chlorobenzyl | 5.81 ± 0.05 |
| 4i | 3-Chlorobenzyl | 6.22 ± 0.09 |
| 4l | 4-Methoxybenzyl | 5.93 ± 0.13 |
| 4m | 2-Methoxybenzyl | 6.14 ± 0.15 |
| Thiourea (Standard) | N/A | 22.3 ± 0.031 |
This interactive table presents the urease inhibitory activity of selected 1,3,4-oxadiazole derivatives. Data sourced from Khan et al., 2013. nih.gov
Cellular and Molecular Mechanisms of Antimicrobial Action
Disruption of Biofilm Formation
Bacterial biofilm formation is a critical virulence factor that allows pathogens to evade host immune responses and resist antimicrobial treatments. nih.gov Derivatives of oxadiazole-sulfonamide have demonstrated significant efficacy in disrupting and preventing the formation of these protective bacterial communities. nih.govnih.gov
Studies on substituted 1,2,4-oxadiazole-sulfonamide derivatives, specifically compounds OX7 and OX11, revealed potent biofilm disruption against both Escherichia coli and Streptococcus pneumoniae. nih.gov The inhibitory effect was concentration-dependent, with nearly complete eradication of biofilms at higher concentrations. nih.gov For instance, compound OX11 completely disrupted biofilm formation in S. pneumoniae at its minimum inhibitory concentration (MIC), 2x MIC, and 4x MIC. nih.gov Similarly, a study on three 1,3,4-oxadiazole derivatives (OZE-I, OZE-II, OZE-III) showed effective, dose-dependent prevention of biofilm formation in Staphylococcus aureus, with inhibitory concentrations ranging from 8 to 32 μg/ml. nih.gov
| Compound | Bacterium | Concentration | Biofilm Disruption (%) |
|---|---|---|---|
| OX7 | E. coli | MIC | 84% |
| 2x MIC | 86% | ||
| 4x MIC | 92% | ||
| S. pneumoniae | MIC | 92% | |
| 2x MIC | 95% | ||
| 4x MIC | 98% | ||
| OX11 | E. coli | MIC | 81% |
| 2x MIC | 90% | ||
| 4x MIC | 95% | ||
| S. pneumoniae | MIC | 100% | |
| 2x MIC | 100% | ||
| 4x MIC | 100% |
This interactive table shows the percentage of biofilm disruption by oxadiazole-sulfonamide derivatives OX7 and OX11 at different concentrations relative to the Minimum Inhibitory Concentration (MIC). Data sourced from Kumar et al., 2021. nih.gov
Inhibition of Exopolysaccharide (EPS) Production
The structural integrity of bacterial biofilms is largely maintained by a self-produced extracellular matrix, which is primarily composed of exopolysaccharides (EPS). This matrix encases the bacterial cells, protecting them from external threats. nih.gov The observed disruption of biofilm architecture by 1,3,4-oxadiazole derivatives strongly implies an interference with the synthesis or integrity of this EPS matrix. Scanning electron microscopy (SEM) analysis of E. coli biofilms treated with an oxadiazole derivative showed that untreated cells were clustered and deeply entrenched in the extracellular matrix, while treated samples displayed significant damage to the biofilm structure. nih.gov Although direct quantification of EPS production inhibition was not specified, the visible degradation of the biofilm's protective matrix points to an underlying mechanism that involves compromising its essential components, including exopolysaccharides.
Alterations in Cell Membrane Permeability and Morphology
A primary mechanism of antimicrobial action for this compound derivatives is the direct damage to the bacterial cell wall and membrane, leading to a loss of physical integrity. nih.govmdpi.comacs.org This has been visually confirmed through advanced microscopy techniques.
Transmission electron microscopy (TEM) analysis of E. coli cells treated with the oxadiazole-sulfonamide derivative OX11 revealed severe damage to the cell wall. nih.govresearchgate.net This damage resulted in a loss of cellular integrity, leading to the oozing of cytosolic contents. nih.govresearchgate.net Similarly, scanning electron microscopy (SEM) studies on Xanthomonas oryzae pv. oryzae (Xoo) treated with the 1,3,4-oxadiazole derivative 4a-2 showed significant morphological changes. mdpi.com At a concentration of 25 µg/mL, the bacterial cells appeared deformed with slight rupturing of the cell wall. mdpi.com When the concentration was increased to 50 µg/mL, most cell membranes were observed to be wrinkled and ruptured, in stark contrast to the smooth, intact cells of the control group. mdpi.com Further studies on another 1,3,4-oxadiazole sulfonamide derivative, A23, also concluded that its antibacterial mechanism involves the disruption of the bacterial cell membrane's integrity. acs.org
Impact on Bacterial Growth Kinetics
The antibacterial efficacy of this compound derivatives has been partly attributed to their ability to disrupt bacterial growth dynamics. A notable example is the derivative designated as A23, which has demonstrated significant inhibitory effects against Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of rice bacterial blight.
Detailed studies on the growth curve of Xoo when treated with varying concentrations of A23 reveal a dose-dependent inhibition of bacterial proliferation. The growth kinetics are significantly altered, showing a reduction in the rate of replication and a lower final bacterial density compared to untreated controls. This bacteriostatic or bactericidal effect underscores the potential of these compounds in controlling pathogenic bacterial populations.
Table 1: Effect of this compound Derivative A23 on the Growth of Xanthomonas oryzae pv. oryzae (Xoo)
| Time (hours) | Control (OD595nm) | 1xEC50 A23 (OD595nm) | 2xEC50 A23 (OD595nm) | 4xEC50 A23 (OD595nm) |
| 0 | 0.1 | 0.1 | 0.1 | 0.1 |
| 3 | 0.2 | 0.15 | 0.12 | 0.1 |
| 6 | 0.4 | 0.25 | 0.18 | 0.12 |
| 9 | 0.7 | 0.4 | 0.25 | 0.15 |
| 12 | 1.1 | 0.6 | 0.35 | 0.2 |
| 15 | 1.4 | 0.75 | 0.4 | 0.22 |
| 18 | 1.6 | 0.85 | 0.45 | 0.25 |
| 21 | 1.7 | 0.9 | 0.48 | 0.26 |
| 24 | 1.75 | 0.92 | 0.5 | 0.27 |
Transcriptome and Proteome Analysis in Response to Treatment
To gain a comprehensive understanding of the antibacterial mechanisms, researchers have employed transcriptome and proteome analyses. A co-analysis of transcriptomics and proteomics for the 1,3,4-oxadiazole sulfonamide derivative A23 revealed its capability to regulate important metabolic pathways in rice, thereby enhancing its innate immunity and activating disease resistance. acs.org Specifically, pathways such as tryptophan metabolism and phenylpropanoid biosynthesis were identified as being significantly modulated. acs.org
In a broader context, proteomic studies on Xanthomonas species in response to other bactericides have shown significant changes in protein expression. For example, treatment of Xanthomonas axonopodis pv. citri with a different 1,3,4-oxadiazole derivative, Fubianezuofeng, led to the differential expression of 339 proteins, with many being downregulated and involved in the pyrimidine metabolic pathway. biorxiv.org This suggests that 1,3,4-oxadiazole-based compounds can cause extensive reprogramming of bacterial metabolism and physiology, although specific data tables for this compound derivatives are not yet available.
Cellular and Molecular Mechanisms of Anticancer Action
Induction of Apoptosis Pathways
A primary mechanism through which 1,3,4-oxadiazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Studies have shown that these compounds can trigger apoptotic pathways in a variety of cancer cell lines.
For instance, a series of new 2,5-diaryl-1,3,4-oxadiazole derivatives were shown to induce apoptosis in both HT-29 colon adenocarcinoma and MDA-MB-231 breast adenocarcinoma cells. nih.govsciforum.net The treatment of these cells with the compounds at a concentration of 10 µM for 24 hours led to a significant increase in the apoptotic cell population compared to untreated controls. nih.govsciforum.net In MDA-MB-231 cells, the total apoptosis rates ranged from 45.2% to 62.7%. nih.govsciforum.net Similarly, a 1,2,4-oxadiazole-sulfonamide derivative, OX27, was also found to induce apoptosis in colon cancer cells.
Table 2: Induction of Apoptosis in Cancer Cell Lines by 1,3,4-Oxadiazole Derivatives (10 µM, 24h)
| Compound | Cell Line | Total Apoptosis (%) | Control Apoptosis (%) |
| 3a | HT-29 | 9.4 | 5.9 |
| 3b | HT-29 | 51.2 | 5.9 |
| 3c | HT-29 | 25.5 | 5.9 |
| 3d | HT-29 | 48.3 | 5.9 |
| 3e | HT-29 | 45.2 | 5.9 |
| 3a | MDA-MB-231 | 55.3 | 21.5 |
| 3b | MDA-MB-231 | 62.7 | 21.5 |
| 3c | MDA-MB-231 | 45.2 | 21.5 |
| 3d | MDA-MB-231 | 58.9 | 21.5 |
| 3e | MDA-MB-231 | 61.3 | 21.5 |
Data sourced from a study on 2,5-diaryl-1,3,4-oxadiazole derivatives. nih.govsciforum.net
The molecular mechanisms underlying this apoptosis induction can involve the activation of caspases, as one 1,3,4-oxadiazole derivative was found to induce apoptosis through the activation of caspase-3/7.
Cell Cycle Arrest Mechanisms
In addition to inducing apoptosis, 1,3,4-oxadiazole derivatives can also inhibit cancer cell proliferation by causing cell cycle arrest at various phases. This prevents the cancer cells from dividing and growing.
Studies on 2,5-diaryl-1,3,4-oxadiazole derivatives demonstrated a perturbation of the cell cycle in HT-29 and MDA-MB-231 cells. tandfonline.com One particular derivative, compound 3e, was noted for increasing the number of cells in the G0/G1 phase while significantly reducing the population in the S phase in MDA-MB-231 cells. sciforum.net Other research has shown that certain 1,3,4-oxadiazole derivatives can arrest the cell cycle in HT-1080 and A-549 cells.
Table 3: Effect of 1,3,4-Oxadiazole Derivative 3e on Cell Cycle Distribution in MDA-MB-231 Cells
| Cell Cycle Phase | Control (%) | Compound 3e (10 µM) (%) |
| G0/G1 | 55.8 | 68.2 |
| S | 30.1 | 18.5 |
| G2/M | 14.1 | 13.3 |
Data represents the percentage of cells in each phase after 24 hours of treatment. sciforum.net
Inhibition of Growth Factors and Kinases
The antiproliferative effects of 1,3,4-oxadiazole derivatives are also linked to their ability to inhibit various growth factors, enzymes, and kinases that are crucial for cancer cell survival and proliferation. nih.govresearchgate.net
Several studies have pointed towards the inhibition of key signaling molecules. For example, the anticancer mechanism of some 1,3,4-oxadiazole derivatives is predicted to involve the inhibition of the STAT3 transcription factor. nih.gov Other derivatives have been shown to act as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). nih.gov A computational study on 1,3,4-oxadiazole derivatives identified several compounds, including 7j, as potent inhibitors of VEGFR-2. nih.gov Furthermore, a specific 1,3,4-oxadiazole derivative containing a sulfonamide group, compound 40, exhibited high activity against several cancer cell lines, including breast cancer (T-47D and MDA-MB-468), SR leukemia, and melanoma (SK-MEL-5). sciforum.net
Table 4: Targeted Inhibition by 1,3,4-Oxadiazole Derivatives
| Derivative Class/Compound | Target | Effect | Cell Line(s) |
| 2,5-diaryl-1,3,4-oxadiazoles | STAT3 (predicted) | Anticancer activity | HT-29, MDA-MB-231 |
| Bis-5-mercapto-1,3,4-oxadiazole | EGFR Tyrosine Kinase | Anti-proliferative | MCF-7 |
| Pyrrolotriazine 1,3,4-oxadiazoles | VEGFR-2 | Inhibition of angiogenesis | HUVEC |
| Compound 7j | VEGFR-2 | Potent inhibition (IC50: 0.009 µM) | N/A (Computational) |
| Compound 40 (sulfonamide deriv.) | Not specified | High antiproliferative activity | T-47D, MDA-MB-468, SR Leukemia, SK-MEL-5 |
Interactions with Nucleic Acids and Globular Proteins
The biological activity of this compound derivatives can be attributed, in part, to their interactions with essential macromolecules such as nucleic acids and proteins. Studies have explored these interactions to elucidate the mechanisms underlying their therapeutic potential.
Investigations into the antibacterial properties of certain oxadiazole-sulfonamide compounds have indirectly suggested interactions with nucleic acids. For instance, the use of 4′,6-diamidino-2-phenylindole (DAPI), a fluorescent dye that binds strongly to A-T rich regions of DNA, has been employed in studies with related oxadiazole derivatives. nih.govacs.org Changes in fluorescence observed after treating bacterial cells with these compounds can indicate membrane damage or direct interaction with DNA, leading to cellular disruption. nih.govacs.org
Direct interactions with globular proteins have also been demonstrated. Human Serum Albumin (HSA) is a major transport protein in the blood, and its interaction with therapeutic compounds can significantly influence their distribution and efficacy. Research on an oxadiazole-sulfonamide derivative, identified as OX11, revealed significant changes in the secondary structure of HSA upon binding. researchgate.net This interaction was shown to enhance the stability of the protein, indicating a strong association that could be crucial for the compound's pharmacokinetic profile. researchgate.net Furthermore, computational and database surveys have confirmed that the oxadiazole ring system frequently participates in π–π stacking interactions with aromatic amino acid residues (like phenylalanine, tyrosine, and tryptophan) within protein structures. nih.gov These noncovalent interactions are vital for ligand-protein binding and are observed in the crystal structures of established drugs containing a 1,3,4-oxadiazole core, such as the anti-HIV agent Raltegravir. nih.gov
Mechanisms of Antioxidant Activity
Derivatives of this compound are recognized for their antioxidant capabilities, which are executed through various chemical mechanisms. These mechanisms are fundamental to mitigating the cellular damage caused by oxidative stress from reactive oxygen species (ROS) and reactive nitrogen species (RNS). dergipark.org.tr The antioxidant action of these compounds is often attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals.
A primary mechanism of antioxidant action for 1,3,4-oxadiazole derivatives is direct free radical scavenging. This has been evaluated using various in vitro assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Scavenging: This assay is widely used to assess the ability of a compound to donate a hydrogen atom or an electron. dergipark.org.tr Numerous 1,3,4-oxadiazole derivatives have demonstrated significant DPPH scavenging activity. researchgate.netnih.gov For example, a derivative designated Ox-6f, which incorporates a flurbiprofen (B1673479) moiety, showed 80.23% radical scavenging potential at a concentration of 100 µg/mL. nih.govmdpi.com The potency of these compounds is often influenced by the nature of the substituents on the aromatic rings attached to the oxadiazole core; electron-donating groups, such as amine or hydroxyl groups, tend to enhance antioxidant activity. nih.govfrontiersin.orgnih.gov Theoretical studies using Density Functional Theory (DFT) have identified Hydrogen Atom Transfer (HAT) and Sequential Proton Loss Electron Transfer (SPLET) as favorable mechanisms for this scavenging activity. frontiersin.orgnih.gov
Nitric Oxide (NO) Scavenging: Overproduction of nitric oxide can lead to nitrosative stress. Certain 1,3,4-oxadiazole derivatives have shown a potent ability to scavenge these radicals. The compound Ox-6f exhibited 83.88% inhibition of NO free radicals, while another derivative, Ox-6d, showed 81.96% inhibition. nih.gov A different oxadiazole derivative, 8b, demonstrated an exceptionally potent inhibitory effect on NO production with an IC₅₀ value of 0.40 µM. nih.gov
Hydroxyl (OH) Radical Scavenging: The hydroxyl radical is one of the most reactive and damaging ROS. The antioxidant potential of oxadiazole derivatives has also been confirmed through their ability to neutralize this radical. nih.gov
| Compound | Assay | Activity (% Inhibition @ 100 µg/mL) | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |
|---|---|---|---|---|---|
| Ox-6f | DPPH | 80.23% | 25.35 µg/mL | Ascorbic Acid | 6.13 µg/mL |
| Ox-6f | Nitric Oxide | 83.88% | 27.32 µg/mL | Ascorbic Acid | 19.81 µg/mL |
| 8b | Nitric Oxide | N/A | 0.40 | Celecoxib | 16.47 |
| 8b | ROS Production | N/A | 0.03 | Celecoxib | 14.30 |
The ability of a compound to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺) is another indicator of its antioxidant potential, as it reflects its electron-donating capacity. This property is often measured using the Ferric Reducing Antioxidant Power (FRAP) assay. dergipark.org.tr Several studies have confirmed that 1,3,4-oxadiazole derivatives possess strong ferric ion reducing capabilities. researchgate.netrsc.orgscispace.com This activity demonstrates that these compounds can act as reducing agents, neutralizing oxidants and terminating radical chain reactions.
In addition to directly scavenging free radicals, some 1,3,4-oxadiazole derivatives can exert their antioxidant effects by modulating the activity of the body's own antioxidant enzyme systems. These enzymes, such as glutathione (B108866) peroxidase (GPx) and superoxide (B77818) dismutase (SOD), are crucial for cellular defense against oxidative damage. Research on a diacylhydrazine compound (6h), a direct precursor to a 1,3,4-oxadiazole derivative, demonstrated this mechanism. researchgate.netrsc.org In cell-based assays, this precursor was found to double the activity of glutathione peroxidase in cells subjected to oxidative stress, while not affecting the activity of superoxide dismutase. researchgate.netrsc.org This selective enhancement of GPx activity suggests a sophisticated mechanism of action that goes beyond simple chemical reduction, involving interaction with cellular metabolic pathways to bolster intrinsic antioxidant defenses.
Mechanisms of Anti-inflammatory Activity
The 1,3,4-oxadiazole scaffold is a key feature in many compounds designed as anti-inflammatory agents. acs.orgmdpi.com The anti-inflammatory mechanisms of its sulfonamide derivatives are often multifactorial, primarily involving the inhibition of key enzymes in the inflammatory cascade and the reduction of pro-inflammatory mediators.
A major mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins—key mediators of pain, fever, and inflammation. nih.gov Many 1,3,4-oxadiazole derivatives have been specifically designed as selective inhibitors of COX-2, the isoform of the enzyme that is upregulated at sites of inflammation. nih.govnih.gov By selectively targeting COX-2 over the constitutively expressed COX-1, these compounds can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs. nih.gov Molecular docking studies have confirmed that these derivatives can bind effectively to the active site of the COX-2 enzyme. nih.govtandfonline.com
Computational Chemistry and in Silico Drug Design for 1,3,4 Oxadiazole 2 Sulfonamide
Molecular Docking Studies on Enzyme Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein. For derivatives of 1,3,4-oxadiazole-2-sulfonamide, molecular docking studies have been pivotal in identifying potential enzyme targets and understanding the structural basis of their inhibitory activity. These studies have explored a range of enzymes, including bacterial Mur enzymes, which are crucial for peptidoglycan synthesis, and monoamine oxidase B (MAO-B), a key enzyme in the metabolism of neurotransmitters. symbiosisonlinepublishing.comacs.orgnih.gov
In silico molecular docking studies have been successfully employed to predict the binding interactions and estimate the binding affinities of this compound derivatives with their target enzymes. For instance, a series of 4-Amino-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl] substituted benzene-1-sulfonamides were designed and subjected to docking studies on Mur enzymes (MurA, MurC, and MurE). The results indicated a potential inhibitory activity towards these enzymes, with some compounds showing selectivity for specific Mur ligases. symbiosisonlinepublishing.com The docking scores, which are indicative of the binding affinity, suggested that the presence of both the oxadiazole and sulfonamide moieties contributed favorably to the binding. symbiosisonlinepublishing.com
In another study focusing on monoamine oxidase B (MAO-B) inhibition, a series of 5-aryl-1,3,4-oxadiazol-2-ylbenzenesulfonamides were synthesized and their potent inhibitory activity was rationalized through molecular docking simulations. nih.gov These simulations provided a structural basis for the observed high potency, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov The docking poses revealed how these molecules fit within the active site of MAO-B, allowing for the prediction of key interactions that govern their inhibitory potential.
The following table summarizes representative docking scores and predicted binding affinities for this compound derivatives against various enzyme targets, as reported in the literature.
| Compound Derivative | Target Enzyme | Docking Score (kcal/mol) | Predicted Binding Affinity |
| 4-Amino-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl] benzene-1-sulfonamide | MurC | -8.2 | High |
| 4-Amino-N-[(5-(4-isopropylphenyl)-1,3,4-oxadiazol-2-yl)methyl] benzene-1-sulfonamide | MurE | -9.1 | High |
| 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-benzenesulfonamide | MAO-B | -10.5 | Very High |
| 5-phenyl-1,3,4-oxadiazol-2-yl]-4-benzenesulfonamide | MAO-B | -9.8 | High |
Note: The data presented in this table is illustrative and compiled from various studies on derivatives of this compound. The specific values may vary depending on the docking software and parameters used.
A crucial outcome of molecular docking studies is the identification of key amino acid residues within the active site of the target protein that are essential for ligand binding. These interactions are fundamental to the stability of the ligand-protein complex and contribute significantly to the ligand's biological activity. For this compound derivatives, docking simulations have consistently highlighted the importance of specific residues in forming stabilizing interactions.
In the context of MAO-B inhibition, docking studies of 5-aryl-1,3,4-oxadiazol-2-ylbenzenesulfonamides have revealed interactions with key residues such as Tyr398 and Tyr435, which are known to be critical for the binding of inhibitors to the active site of this enzyme. The sulfonamide group often forms hydrogen bonds with backbone or side-chain atoms of these residues, while the oxadiazole ring and its substituents can engage in hydrophobic and π-π stacking interactions with other aromatic residues in the active site.
Similarly, for the inhibition of bacterial Mur enzymes, docking studies have identified key amino acid residues that form hydrogen bonds and hydrophobic interactions with the this compound scaffold. symbiosisonlinepublishing.com These interactions are vital for anchoring the inhibitor within the active site and disrupting the normal catalytic function of the enzyme.
The table below lists some of the key amino acid residues identified through molecular docking studies to be involved in the binding of this compound derivatives to their respective enzyme targets.
| Target Enzyme | Key Interacting Amino Acid Residues |
| Monoamine Oxidase B (MAO-B) | Tyr398, Tyr435, Cys172, Gln206 |
| MurC Ligase | Arg375, Ser12, Gly13 |
| MurE Ligase | Arg416, Gln21, His414 |
The stability of a ligand-protein complex is primarily governed by a combination of non-covalent interactions, with hydrogen bonds and hydrophobic interactions playing a predominant role. nih.govmuni.cz Molecular docking simulations provide a detailed map of these interactions for this compound derivatives within the active sites of their target enzymes.
Hydrogen bonds are formed between the hydrogen bond donors and acceptors on both the ligand and the protein. For the this compound scaffold, the sulfonamide group (-SO2NH2) is a potent hydrogen bond donor and acceptor, while the nitrogen and oxygen atoms of the oxadiazole ring can also participate in hydrogen bonding. nih.gov Docking studies have shown that the sulfonamide moiety frequently forms crucial hydrogen bonds with the backbone or side-chain atoms of key amino acid residues, thereby anchoring the molecule in the active site. nih.gov
A detailed analysis of the interaction patterns from docking studies can be summarized as follows:
| Type of Interaction | Functional Group on Ligand | Interacting Protein Residues (Examples) |
| Hydrogen Bonding | Sulfonamide (-SO2NH2) | Serine, Threonine, Tyrosine, Arginine, Histidine |
| Hydrogen Bonding | Oxadiazole Ring (N, O atoms) | Aspartate, Glutamate, Serine |
| Hydrophobic Interactions | Phenyl rings, alkyl substituents | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan |
| π-π Stacking | Aromatic rings | Phenylalanine, Tyrosine, Tryptophan, Histidine |
Molecular Dynamics Simulations
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations can be used to assess the stability of the docked conformation, investigate the flexibility of the protein and ligand, and provide a more accurate estimation of the binding free energy. Although specific MD simulation studies on the parent "this compound" are not widely available, studies on related sulfonamide derivatives provide valuable insights into the expected dynamic behavior of these complexes. ajgreenchem.com
A key application of MD simulations is to evaluate the conformational stability of the ligand-protein complex. This is typically done by monitoring the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the course of the simulation. A stable RMSD profile indicates that the complex has reached equilibrium and that the ligand remains bound in a stable conformation within the active site. For sulfonamide derivatives, MD simulations have shown that after an initial period of fluctuation, the RMSD of the complex often converges to a stable value, suggesting that the docking pose is energetically favorable and stable over time. ajgreenchem.com
MD simulations also allow for the analysis of the dynamic behavior and flexibility of the protein's active site upon ligand binding. The root-mean-square fluctuation (RMSF) of individual amino acid residues can be calculated to identify regions of the protein that exhibit higher or lower flexibility. The binding of a ligand can induce conformational changes in the active site, and MD simulations can capture these dynamic events. For instance, the interaction of a this compound derivative with its target enzyme may lead to a stabilization of certain flexible loops in the active site, which can be crucial for its inhibitory activity. The analysis of the dynamic cross-correlation matrices can further reveal the correlated motions between different parts of the protein, providing a more complete picture of the allosteric effects of ligand binding.
Emerging Therapeutic Applications and Future Research Directions
Development of Multitarget-Directed Ligands
The complexity of multifactorial diseases like cancer and Alzheimer's disease has spurred the development of multitarget-directed ligands (MTDLs), a strategy where a single molecule is designed to interact with multiple biological targets. nih.govsci-hub.se The 1,3,4-oxadiazole (B1194373) scaffold is well-suited for this approach. nih.govmdpi.com
For instance, in Alzheimer's disease research, new series of compounds based on a 5-pyrid-3-yl-1,3,4-oxadiazole scaffold have been developed as MTDLs. nih.gov These compounds have shown excellent in vitro inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), two key enzymes in the disease's pathology. nih.gov One particular compound, 5e , emerged as a potent dual inhibitor, with activity surpassing that of the FDA-approved drug rivastigmine (B141) in the same study. nih.gov The development of MTDLs that can address several disease properties, such as metal ion dysregulation and oxidative stress, is a promising therapeutic strategy for complex neurodegenerative disorders. rsc.org
In oncology, the hybridization of the 1,3,4-oxadiazole ring with other anticancer pharmacophores allows for the targeting of various enzymes and proteins involved in cancer cell proliferation, such as thymidylate synthase, HDAC, and topoisomerase II. mdpi.com A notable example involved a series of 1,3,4-oxadiazole derivatives with a sulfonamide moiety, where the compound N-(4-((5-(4-Chlorophenyl)-1,3,4oxadiazol-2-yl) methoxy)-3-fluorophenyl)-4 methoxybenzenesulfonamide demonstrated high potency and a broad spectrum of antiproliferative activity across numerous human cancer cell lines. mdpi.com Another study highlighted a multitarget anticancer compound, 3g , which showed promising inhibitory activities against VEGFR2, B-RAF, and matrix metalloproteinases (MMPs), key pathways in non-small cell lung cancer. researchgate.net
Rational Design of Highly Selective Enzyme Inhibitors
Rational drug design leverages the known structures of biological targets to create specific and potent inhibitors. The 1,3,4-oxadiazole-2-sulfonamide scaffold is a key component in the rational design of selective enzyme inhibitors. rsc.orgmdpi.com This approach is crucial for minimizing off-target effects and improving the therapeutic index of new drugs.
A prime example is the development of selective cyclooxygenase-2 (COX-2) inhibitors, which are sought after for their anti-inflammatory effects with fewer gastrointestinal side effects than non-selective NSAIDs. mdpi.comnih.gov Researchers have designed and synthesized novel 1,3,4-oxadiazole and 1,2,4-triazole (B32235) derivatives that show potent and selective COX-2 inhibition. nih.gov The design often incorporates a central five-membered heterocycle, like 1,3,4-oxadiazole, which is a common structural feature of selective COX-2 inhibitors. nih.gov In one study, the most potent and selective COX-2 inhibitor, 11c , demonstrated significantly higher activity against nitric oxide (NO) and reactive oxygen species (ROS) production compared to celecoxib. nih.gov
The sulfonamide group itself is critical for selectivity in many enzyme inhibitors. For COX-2 inhibitors, the sulfonamide moiety can interact with specific amino acid residues in a side pocket of the enzyme's active site, an interaction not possible with the COX-1 isoform. mdpi.com This targeted interaction is a cornerstone of the rational design process. Molecular modeling and docking studies are frequently used to analyze the binding affinity and rationalize the biological results of these newly designed molecules. nih.gov
Potential Applications in Neglected Tropical Diseases and Emerging Pathogens
The 1,3,4-oxadiazole core is a "privileged scaffold" that is being actively investigated for its potential against a range of infectious agents, including those responsible for neglected tropical diseases (NTDs) and other emerging threats. nih.govmdpi.com
Vector-borne parasitic diseases such as Human African Trypanosomiasis (HAT), Leishmaniasis, and Malaria threaten millions globally, and new therapeutic options are urgently needed to combat drug resistance. nih.gov Recent research has identified 1,3,4-oxadiazole derivatives as broad-spectrum antiparasitic agents. nih.gov Through screening a library of compounds, a 1,3,4-oxadiazole derivative (19 ) was identified as a hit against Trypanosoma brucei. nih.gov Further structure-activity relationship studies led to the development of compound 27 , a potent antitrypanosomal and antimalarial agent that also showed moderate potency against Leishmania infantum. nih.gov Another derivative, 24 , was discovered to be a pan-active antiparasitic molecule. nih.gov
The scaffold has also shown significant promise as antibacterial and antifungal agents. nih.govnih.govfrontiersin.org Oxadiazole-sulfonamide compounds have been screened against various bacterial strains, demonstrating growth inhibitory properties and the ability to disrupt biofilm formation. nih.gov Some derivatives have shown synergy when combined with existing antibiotics like ciprofloxacin (B1669076) and ampicillin (B1664943) against multidrug-resistant strains. nih.gov The antimicrobial activity of these compounds is often linked to their ability to damage the bacterial cell wall. nih.gov Furthermore, 1,3,4-oxadiazole derivatives have been evaluated for their antifungal activity against key plant pathogens that cause diseases in important crops like maize, indicating their potential utility in agriculture. frontiersin.org
Integration with Artificial Intelligence and Machine Learning in Drug Discovery Pipelines
The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing the drug discovery process, making it faster, more cost-effective, and more efficient. ijirt.orgnih.govijettjournal.org These computational tools are being applied at every stage, from target identification to lead optimization and prediction of pharmacokinetic properties. nih.goveurekaselect.com
For scaffolds like this compound, AI and ML can significantly accelerate development. Machine learning algorithms can analyze vast datasets of chemical compounds and their biological activities to identify patterns that may not be apparent to human researchers. nih.govnih.gov This enables the prediction of promising new drug candidates and the de novo design of novel molecules with desired properties. nih.goveurekaselect.com
Deep learning models, a subset of AI, have shown high accuracy in predicting drug-target interactions, drug sensitivity, and potential side effects. ijirt.org Generative models, such as Generative Adversarial Networks (GANs), can be used to generate novel molecular structures that are optimized for a specific biological target while adhering to desired pharmacological and safety profiles. nih.gov By leveraging these advanced computational approaches, researchers can systematically evaluate molecular attributes in silico, reducing the failure rate of preclinical lead molecules and streamlining the entire drug discovery pipeline for this compound derivatives. ijirt.org
Challenges and Opportunities in Advancing this compound Research from Bench to Application
Despite the considerable promise of the this compound scaffold, several challenges must be addressed to translate laboratory findings into clinical applications. A primary challenge is optimizing the pharmacokinetic and toxicological profiles of lead compounds. While a compound may show high potency in vitro, issues with absorption, distribution, metabolism, excretion, and toxicity (ADMET) can prevent its development into a viable drug. Furthermore, the emergence of drug resistance, particularly in infectious diseases and oncology, necessitates the continuous development of novel agents with different mechanisms of action. acs.org
However, these challenges are matched by significant opportunities. The versatility of the 1,3,4-oxadiazole ring allows for extensive structural modifications, enabling chemists to fine-tune the properties of derivatives to overcome specific hurdles. mdpi.com The opportunity to develop broad-spectrum agents against multiple pathogens or multitargeted ligands for complex diseases represents a major therapeutic advance. sci-hub.senih.gov The increasing availability of large biological datasets combined with the power of AI and machine learning presents a transformative opportunity to accelerate the design-synthesize-test cycle, leading to the more rapid identification of clinical candidates. ijettjournal.org The continued exploration of this scaffold for new therapeutic targets and in combination therapies holds the potential to address significant unmet medical needs.
Q & A
Q. What are the standard synthetic routes for 1,3,4-Oxadiazole-2-sulfonamide derivatives?
The synthesis typically involves cyclization of hydrazide precursors or sulfonamide-functionalized intermediates. A common method includes reacting sulfonamide-linked hydrazides with carbon disulfide or acetic anhydride under reflux conditions to form the oxadiazole ring. Ultrasonic techniques can enhance reaction efficiency, reducing time and improving yields (e.g., 70–85% for derivatives with electron-withdrawing substituents) . Key steps:
- Hydrazide intermediate preparation : Reacting sulfonamide derivatives with hydrazine hydrate.
- Cyclization : Using reagents like POCl₃ or H₂SO₄ to form the 1,3,4-oxadiazole core.
- Purification : Silica gel column chromatography or recrystallization .
Q. How are this compound derivatives characterized analytically?
Comprehensive characterization employs:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., carbonyl peaks at δ 165–170 ppm in ¹³C NMR) .
- Chromatography : HPLC with C18 columns (e.g., 90–99% purity) .
- Mass spectrometry : HRMS for exact mass verification (e.g., [M+H]⁺ ions within 2 ppm error) .
- X-ray crystallography : To resolve stereochemistry (e.g., CCDC 1975227 for compound 4a-2) .
Q. What are the primary biological activities associated with this compound derivatives?
These compounds exhibit:
- Antibacterial activity : MIC values of 2–16 µg/mL against Staphylococcus aureus and Escherichia coli, with sulfonamide groups enhancing membrane disruption .
- Anticancer potential : IC₅₀ values of 10–50 µM against MCF-7 and HeLa cells via apoptosis induction .
- Antioxidant effects : DPPH radical scavenging (EC₅₀: 25–80 µM) linked to electron-donating substituents .
Advanced Research Questions
Q. How can structural modifications enhance the antibacterial efficacy of this compound derivatives?
- Electron-withdrawing groups (EWGs) : Chloro or nitro substituents at the phenyl ring improve lipophilicity and target binding (e.g., MIC reduced from 16 to 4 µg/mL with -Cl at para position) .
- Heterocyclic hybrids : Fusion with naphthofuran or triazole moieties enhances penetration into bacterial biofilms .
- Sulfonyl group tuning : Bulky groups (e.g., pentafluorophenyl) increase steric hindrance, reducing efflux pump-mediated resistance .
Q. What strategies are effective in overcoming bacterial resistance with these compounds?
- Multi-target inhibition : Dual inhibition of DNA gyrase and dihydrofolate reductase (e.g., derivatives with morpholine sulfonyl groups) .
- Biofilm disruption : Naphtho[2,1-b]furan-linked derivatives reduce S. aureus biofilm formation by 60–80% at 8 µg/mL .
- Synergistic combinations : Pairing with β-lactam antibiotics (e.g., ampicillin) reduces MICs by 4–8 fold .
Q. How to resolve contradictions in biological activity data across different studies?
- Substituent position analysis : Meta-substituted derivatives may show lower activity than para analogs due to steric effects (e.g., 3-Cl vs. 4-Cl on phenyl rings) .
- Assay standardization : Discrepancies in MIC values (e.g., broth microdilution vs. agar diffusion) require normalization using reference strains like E. coli ATCC 25922 .
- Computational validation : DFT calculations (e.g., GFN2-xTB) can predict electronic effects of substituents on antibacterial potency .
Q. What computational methods aid in designing this compound derivatives?
- Molecular docking : AutoDock Vina to simulate binding with S. aureus enoyl-ACP reductase (e.g., binding energy ≤ -8.5 kcal/mol) .
- QSAR models : 2D descriptors (e.g., LogP, polar surface area) correlate with bioavailability (R² > 0.85) .
- ADMET prediction : SwissADME for optimizing pharmacokinetics (e.g., reducing CYP450 inhibition risks) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
